molecular formula C19H21NO3 B2720575 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate CAS No. 1291837-65-4

2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate

Cat. No.: B2720575
CAS No.: 1291837-65-4
M. Wt: 311.381
InChI Key: HPVJXFGWCAMAJM-UHFFFAOYSA-N
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Description

2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate is a synthetic organic compound characterized by a phenacyl ester backbone with a 4-methylbenzoate moiety and a 4-ethylbenzyl-substituted amino group.

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-15-6-8-16(9-7-15)12-20-18(21)13-23-19(22)17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVJXFGWCAMAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate typically involves the reaction of 4-ethylbenzylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate ()
  • Structure : Features a 4-bromophenyl group instead of 4-ethylbenzyl.
  • Synthesis: Synthesized via reaction of 4-methylbenzoic acid with 2-bromo-1-(4-bromophenyl)ethanone in dimethylformamide (DMF), yielding 90.98% after recrystallization .
  • Properties : Melting point = 425–426 K; molecular weight = 347.19 g/mol.
2-[(2-Chlorophenyl)amino]-2-oxoethyl 4-methylbenzoate ()
  • Structure : Substituted with a 2-chlorophenyl group.
  • Synthesis : Yield = 77.6% (similar method to ) .
2-[(4-Fluorobenzyl)amino]-2-oxoethyl [4-(4-methylphenyl)-2-thioxo-1,3-thiazol-3(2H)-yl]acetate ()
  • Structure : Combines a 4-fluorobenzyl group with a thiazole-containing ester.
  • Applications: Potential biological activity as a heterocyclic derivative .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (K) Yield (%) Key Substituents
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate ~311* Not reported Not reported 4-Ethylbenzyl, 4-methylbenzoate
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate 347.19 425–426 90.98 4-Bromophenyl
2-[(2-Chlorophenyl)amino]-2-oxoethyl derivative ~280† Not reported 77.6 2-Chlorophenyl

*Estimated based on molecular formula (C₁₉H₂₁NO₃). †Estimated for analogous carboxamide structure.

  • Thermal Stability : Bromine and chlorine substituents increase molecular weight and melting points compared to ethyl groups .

Biological Activity

Overview

2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate is an organic compound with the molecular formula C19H21NO3. Its unique structure, featuring an ethylbenzylamino group and a methylbenzoate ester, positions it as a compound of interest in various biological and medicinal research contexts. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C19H21NO3
  • Molecular Weight : 311.38 g/mol
  • CAS Number : 1291837-65-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as an enzyme inhibitor or modulate receptor activity, influencing various biochemical pathways. This interaction is facilitated by the compound's functional groups, which can form hydrogen bonds and engage in π-π stacking with aromatic residues in proteins.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on tumor cell lines, particularly those resistant to standard chemotherapeutic agents. For instance, compounds structurally similar to this compound have shown promise in inhibiting DNA topoisomerase II, a target often exploited in cancer therapy .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancer .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects in preclinical models, suggesting that this compound might also possess such properties .

Case Studies and Research Findings

A selection of studies highlights the biological activities of related compounds and provides insights into the potential of this compound:

StudyFocusFindings
Antitumor AgentsSynthesis of derivatives showed enhanced inhibition against resistant tumor cell lines compared to standard treatments.
Enzyme ActivityInvestigated for its role as an enzyme inhibitor; demonstrated potential in modulating key metabolic pathways.
Anti-inflammatoryRelated compounds exhibited significant anti-inflammatory effects in rodent models, indicating a possible therapeutic avenue for this compound.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-[(4-Methylbenzyl)amino]-2-oxoethyl 4-methylbenzoateMethyl group instead of ethylModerate antitumor activity
2-[(4-Ethylphenyl)amino]-2-oxoethyl 4-methylbenzoatePhenyl group instead of benzylLower enzyme inhibition potency
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 2-methylbenzoateDifferent ester groupEnhanced anti-inflammatory properties

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